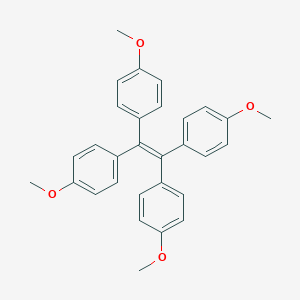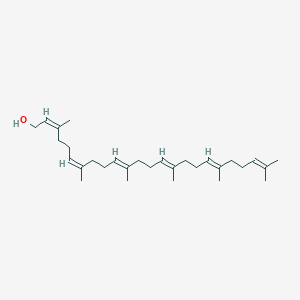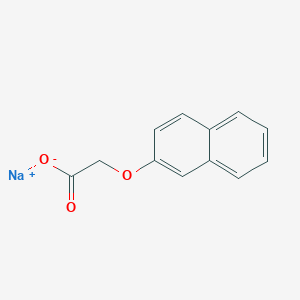
1,1-Di-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Di-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide, commonly known as C2 or Semustine, is a synthetic compound that belongs to the group of nitrosoureas. It has been widely used in scientific research for its antitumor properties, making it an important subject of study in the field of oncology.
作用机制
C2 is a highly reactive molecule that can form covalent bonds with DNA, RNA, and proteins. Its primary target is DNA, where it forms adducts with the purine bases, leading to the formation of inter-strand crosslinks. These crosslinks prevent DNA replication and transcription, ultimately leading to cell death.
Biochemical and Physiological Effects:
C2 has been shown to have a variety of biochemical and physiological effects, including DNA damage, apoptosis, and inhibition of angiogenesis. It has also been shown to induce oxidative stress and disrupt cellular metabolism, leading to changes in cell signaling pathways.
实验室实验的优点和局限性
C2 has several advantages for lab experiments, including its high potency and specificity for cancer cells. However, it also has several limitations, including its potential toxicity to normal cells and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on C2, including the development of more efficient synthesis methods, the optimization of its antitumor properties, and the exploration of its potential use in combination with other drugs. Additionally, further studies are needed to better understand its mechanism of action and its effects on normal cells.
合成方法
C2 is synthesized through the reaction of 1,1,2-trichloroethane with semicarbazide hydrochloride in the presence of sodium hydroxide and nitrite. The process involves several steps and requires careful control of reaction conditions to ensure the purity and yield of the final product.
科学研究应用
C2 has been extensively studied for its potential use as an antitumor agent. It has been shown to be effective against a wide range of cancer cell lines, including lung, breast, and colon cancer. Its mechanism of action involves the formation of DNA adducts, which disrupt the replication and transcription of cancer cells, leading to cell death.
属性
CAS 编号 |
127158-47-8 |
|---|---|
分子式 |
C7H13Cl3N4O2 |
分子量 |
291.6 g/mol |
IUPAC 名称 |
3-[bis(2-chloroethyl)amino]-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C7H13Cl3N4O2/c8-1-4-13(5-2-9)11-7(15)14(12-16)6-3-10/h1-6H2,(H,11,15) |
InChI 键 |
MMDWYNNMADUUBE-UHFFFAOYSA-N |
SMILES |
C(CCl)N(CCCl)NC(=O)N(CCCl)N=O |
规范 SMILES |
C(CCl)N(CCCl)NC(=O)N(CCCl)N=O |
其他 CAS 编号 |
127158-47-8 |
同义词 |
1,1-DCNCS 1,1-di-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(3S,4Ar,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B161761.png)

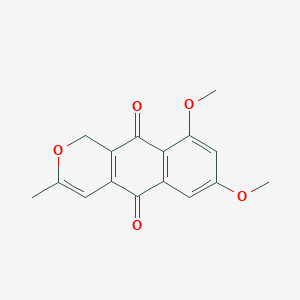

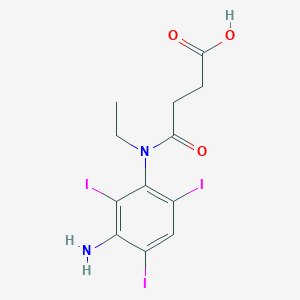
![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B161772.png)
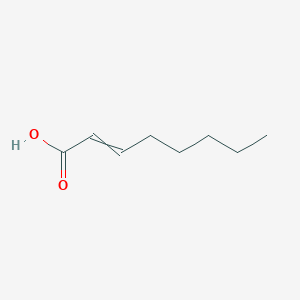

![(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B161782.png)
![Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-](/img/structure/B161783.png)
